5-((2-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
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Properties
IUPAC Name |
5-[(2-fluorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5OS/c1-15-24-22-28(25-15)21(29)20(30-22)19(17-9-5-6-10-18(17)23)27-13-11-26(12-14-27)16-7-3-2-4-8-16/h2-10,19,29H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBGEKURAJYAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Mode of Action
The compound interacts with ENTs, inhibiting their function. It is more selective to ENT2 than to ENT1. The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor.
Biochemical Pathways
The compound affects the nucleoside transport pathway by inhibiting ENTs. This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, which can have downstream effects on various cellular processes.
Pharmacokinetics
The compound is known to be an irreversible inhibitor, suggesting that it may have a long duration of action.
Result of Action
The compound’s action results in the inhibition of ENTs, disrupting nucleotide synthesis and the regulation of adenosine function. This can lead to various molecular and cellular effects, depending on the specific cellular context.
Biological Activity
The compound 5-((2-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a member of the thiazolo[3,2-b][1,2,4]triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and potential mechanisms of action.
Overview of Thiazolo[3,2-b][1,2,4]triazoles
Thiazolo[3,2-b][1,2,4]triazoles are a class of compounds known for their pharmacological versatility. They exhibit a range of biological activities including antimicrobial , anticancer , and anti-inflammatory effects. The incorporation of different substituents can significantly influence their biological efficacy and selectivity.
Anticancer Activity
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives demonstrate significant anticancer activity. A study evaluated various synthesized compounds against nearly 60 human cancer cell lines and found that certain derivatives exhibited potent activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. Notably, the 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones showed more potent anticancer effects compared to their respective amides .
Table 1: Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Renal Cancer | 0.5 | |
| Compound B | Breast Cancer | 0.8 | |
| Compound C | Colon Cancer | 0.6 | |
| Compound D | Melanoma | 0.7 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds containing the 1,2,4-triazole moiety are known to exhibit broad-spectrum activity against various pathogens. Studies have shown that derivatives with specific substitutions can enhance their activity against both Gram-positive and Gram-negative bacteria.
The mechanism by which these compounds exert their antimicrobial effects often involves inhibition of key enzymes or disruption of cellular processes in pathogens. For instance:
- Inhibition of DNA synthesis : Some triazole derivatives interfere with nucleic acid synthesis in bacteria.
- Enzyme inhibition : Compounds have been shown to inhibit enzymes such as aromatase and cholinesterase which play critical roles in pathogen survival .
Case Studies
Several case studies illustrate the biological efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives:
- Study on Anticancer Properties : A specific derivative was tested on various cancer cell lines and demonstrated IC50 values lower than 1 µM for several types of cancer cells.
- Antimicrobial Efficacy : In vitro studies revealed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 62.5 to 250 µg/mL .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit notable antibacterial and antifungal properties. For instance, derivatives of triazoles have been shown to possess significant activity against various pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values often ranging from 0.12 to 64 µg/mL depending on the specific structure and substituents present .
The incorporation of the phenylpiperazine group in this compound enhances its interaction with biological targets, potentially improving its efficacy against resistant strains of bacteria .
Antifungal Properties
The compound is also explored for its antifungal potential. Studies have demonstrated that triazole derivatives can inhibit fungal growth effectively, with some compounds showing MIC values as low as 0.06 µg/mL against fungi such as Candida and Aspergillus species . The structural features of thiazoles combined with triazoles contribute to their fungicidal activity by disrupting fungal cell wall synthesis and function.
Enzyme Inhibition
The presence of the 1,2,4-triazole core allows for significant enzyme inhibition capabilities. Various studies have highlighted that triazole derivatives can inhibit key enzymes involved in metabolic pathways, including aromatase and carbonic anhydrase . This inhibition is crucial for developing therapeutic agents targeting diseases like cancer and metabolic disorders.
Neuropharmacological Effects
Compounds similar to 5-((2-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol have been investigated for their neuropharmacological effects. The phenylpiperazine component is known to interact with serotonin receptors, suggesting potential applications in treating psychiatric disorders such as depression and anxiety .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. Modifications at various positions on the triazole ring or the piperazine moiety can significantly influence biological activity. For example, alterations in substituents can enhance solubility and bioavailability while reducing toxicity .
Case Study 1: Antibacterial Efficacy
A study conducted by Mermer et al. synthesized phenylpiperazine-triazole hybrids that exhibited excellent antibacterial activity against a range of pathogens. The study reported MIC values indicating strong potential for clinical application in treating bacterial infections resistant to conventional antibiotics .
Case Study 2: Antifungal Activity
In another investigation focusing on antifungal properties, thiazolo-triazole derivatives were evaluated against Candida albicans. The results demonstrated that modifications in the thiazole moiety significantly improved antifungal activity compared to standard antifungal agents .
Q & A
Q. Optimization Strategies :
- Yield Improvement : Microwave-assisted synthesis reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves purity .
- Purification : Column chromatography (silica gel, eluent: chloroform/methanol) and recrystallization in ethanol enhance purity (>95%) .
(Basic) How do NMR and mass spectrometry confirm structural integrity and purity?
Answer:
- ¹H/¹³C NMR : Assignments focus on characteristic peaks:
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 413.47) validate molecular weight .
- Purity Checks : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms >95% purity .
(Advanced) How can conflicting data on biological activity (e.g., IC₅₀ variability) be resolved?
Answer:
Discrepancies often arise from assay conditions or structural impurities. Methodological solutions include:
- Standardized Assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls .
- Structural Validation : X-ray crystallography or 2D NMR (COSY, HSQC) to confirm stereochemistry .
- Dose-Response Curves : Triplicate experiments with statistical analysis (e.g., ANOVA) to minimize variability .
Example Conflict : Reported IC₅₀ values for kinase inhibition range from 0.5–5 µM. Resolution involves retesting under uniform ATP concentrations (10 mM) and pH 7.4 buffer .
(Advanced) What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Answer:
- Salt Formation : Hydrochloride salts increase aqueous solubility (e.g., 2.5 mg/mL in PBS) .
- Prodrug Design : Esterification of the hydroxyl group (e.g., acetyl or PEGylation) enhances membrane permeability .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release (t₁/₂ = 12 hrs) .
Q. Case Study :
- Suzuki Coupling : The 4-phenylpiperazine moiety’s EDG properties increase coupling efficiency with aryl boronic acids (yield: 78% vs. 45% for non-EDG analogs) .
(Advanced) What computational methods predict binding modes to neurological targets (e.g., serotonin receptors)?
Answer:
- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with 5-HT₂A receptors (PDB: 6WGT). Key residues: Asp155 (hydrogen bonding) and Phe339 (π-π stacking) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
- QSAR Models : Hammett constants (σ) of substituents correlate with binding affinity (R² = 0.89) .
(Basic) What are the stability profiles under varying storage conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
